4-BUTYL-8-METHYL-2-OXO-2H-CHROMEN-7-YL 1-BENZENESULFONATE
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Overview
Description
4-Butyl-8-methyl-2-oxo-2H-chromen-7-yl 1-benzenesulfonate is a synthetic organic compound belonging to the class of coumarin derivatives. Coumarins are known for their diverse biological activities and are widely used in medicinal chemistry. This particular compound is characterized by the presence of a butyl group at the 4-position, a methyl group at the 8-position, and a benzenesulfonate ester at the 7-position of the chromen-2-one core structure.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-butyl-8-methyl-2-oxo-2H-chromen-7-yl 1-benzenesulfonate typically involves the O-sulfonylation reaction of 7-hydroxy-4-methyl-2H-chromen-2-one with benzenesulfonyl chloride. The reaction is mediated by a base such as triethylamine in a solvent like dichloromethane at ambient temperature . The general reaction scheme is as follows:
- Dissolve 7-hydroxy-4-methyl-2H-chromen-2-one in dichloromethane.
- Add triethylamine to the solution.
- Slowly add benzenesulfonyl chloride to the reaction mixture while stirring.
- Allow the reaction to proceed at room temperature until completion.
- Purify the product by recrystallization or column chromatography.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar reaction conditions but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
4-Butyl-8-methyl-2-oxo-2H-chromen-7-yl 1-benzenesulfonate can undergo various chemical reactions, including:
Substitution Reactions: The benzenesulfonate group can be substituted with other nucleophiles.
Oxidation Reactions: The chromen-2-one core can be oxidized to form different derivatives.
Reduction Reactions: The carbonyl group in the chromen-2-one core can be reduced to form alcohols.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Major Products Formed
Substitution: Formation of various substituted coumarin derivatives.
Oxidation: Formation of oxidized coumarin derivatives.
Reduction: Formation of reduced coumarin derivatives.
Scientific Research Applications
4-Butyl-8-methyl-2-oxo-2H-chromen-7-yl 1-benzenesulfonate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in various diseases.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-butyl-8-methyl-2-oxo-2H-chromen-7-yl 1-benzenesulfonate involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, coumarin derivatives are known to inhibit DNA gyrase, an enzyme essential for bacterial DNA replication .
Comparison with Similar Compounds
Similar Compounds
4-Methyl-2-oxo-2H-chromen-7-yl benzenesulfonate: Similar structure but lacks the butyl group at the 4-position.
8-Iodo-4-methyl-2-oxo-2H-chromen-7-yl benzenesulfonate: Similar structure but has an iodine atom at the 8-position instead of a methyl group.
Uniqueness
4-Butyl-8-methyl-2-oxo-2H-chromen-7-yl 1-benzenesulfonate is unique due to the presence of both the butyl and methyl groups, which can influence its chemical reactivity and biological activity. The combination of these substituents can enhance its potential as a therapeutic agent and its versatility in chemical synthesis.
Properties
IUPAC Name |
(4-butyl-8-methyl-2-oxochromen-7-yl) benzenesulfonate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20O5S/c1-3-4-8-15-13-19(21)24-20-14(2)18(12-11-17(15)20)25-26(22,23)16-9-6-5-7-10-16/h5-7,9-13H,3-4,8H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AAIVNMHNSRBHHK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=CC(=O)OC2=C1C=CC(=C2C)OS(=O)(=O)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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